C.I. Disperse Blue 125: Structural Elucidation, Synthesis Mechanics, and Application Dynamics
C.I. Disperse Blue 125: Structural Elucidation, Synthesis Mechanics, and Application Dynamics
Executive Summary
C.I. Disperse Blue 125 is an advanced monoazo disperse dye engineered specifically for the high-performance coloration of hydrophobic synthetic fibers, predominantly polyethylene terephthalate (PET) and cellulose acetate[1],. Characterized by its deep navy blue hue, the dye's molecular architecture is meticulously designed to balance aqueous dispersion stability with high solid-solution solubility within the polymer matrix. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic synthesis, thermodynamic application protocols, and environmental toxicological profile, serving as a definitive guide for chemical engineers, textile researchers, and regulatory scientists.
Chemical Identity and Structural Elucidation
C.I. Disperse Blue 125 belongs to the dihalogenated monoazo class of disperse dyes. The core structure features a highly electron-deficient diazo component coupled with an electron-rich, sterically bulky aniline derivative[2].
The presence of multiple electron-withdrawing groups (–Cl, –NO₂) on the diazo ring induces a strong bathochromic shift, pushing the absorption maximum ( λmax ) into the deep navy blue region[2]. Conversely, the bis(cyanoethoxyethyl) functional groups on the coupling component serve a dual purpose: they tune the polarity of the dye for optimal exhaustion into the hydrophobic fiber and significantly enhance sublimation fastness by increasing the molecular weight and steric bulk, preventing dye migration under thermal stress.
Table 1: Chemical Identity and Nomenclature
| Parameter | Specification |
| IUPAC / Chemical Name | Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-,[3] |
| CAS Registry Numbers | 66693-26-3 / 12223-15-3[4],[5], |
| Colour Index (C.I.) Name | C.I. Disperse Blue 125[5] |
| Chromophore Class | Monoazo[1] |
| Application Class | Disperse Dye |
| Visual Hue | Navy Blue / Red-light Navy Blue[2] |
Mechanistic Synthesis Pathway
The synthesis of C.I. Disperse Blue 125 is a two-step sequence: the diazotization of a highly deactivated primary aromatic amine followed by an electrophilic aromatic substitution (azo coupling),[2].
Protocol 1: Synthesis of C.I. Disperse Blue 125
Step 1: Diazotization of 2-Chloro-4,6-dinitroaniline
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Procedure : Dissolve 2-chloro-4,6-dinitroaniline in concentrated sulfuric acid. Slowly add sodium nitrite (or pre-formed nitrosyl sulfuric acid) while maintaining the temperature strictly between 0–5 °C.
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Causality : The starting amine is severely deactivated by the ortho/para nitro groups and the ortho chlorine atom. Standard aqueous hydrochloric acid is insufficiently acidic to protonate the nitrous acid to form the active nitrosonium ion ( NO+ ). Nitrosyl sulfuric acid provides the extreme electrophilic environment required to convert this weak base into a diazonium salt. Temperature control is critical to prevent the explosive decomposition of the diazonium cation into a phenol.
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Self-Validation : Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring the complete diazotization of the recalcitrant amine.
Step 2: Azo Coupling
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Procedure : Prepare an acidic aqueous solution (pH 3–4) of the coupling component, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]propanamide. Slowly drip the cold diazonium salt solution into the coupling bath, maintaining the temperature below 10 °C.
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Causality : The coupling component is an electron-rich aromatic ring. The reaction is conducted in a slightly acidic medium to ensure the amino groups remain partially protonated for solubility, while the target carbon remains sufficiently nucleophilic to attack the diazonium nitrogen. The steric hindrance of the bis(cyanoethoxyethyl) groups directs the coupling strictly to the para position relative to the amino group (or ortho to the methoxy group).
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Self-Validation : Perform a spot test on filter paper using an alkaline solution of H-acid (8-amino-1-naphthol-3,6-disulfonic acid). The absence of a red-colored ring at the interface indicates the complete consumption of the electrophilic diazonium salt.
Caption: Mechanistic synthesis workflow of C.I. Disperse Blue 125 via nitrosyl sulfuric acid diazotization.
Physicochemical and Thermodynamic Properties
As a disperse dye, C.I. Disperse Blue 125 is non-ionic and largely water-insoluble. It must be formulated with dispersing agents (e.g., lignin sulfonates) to create a stable aqueous suspension.
Table 2: Physicochemical Properties
| Property | Value | Causality / Significance |
| Water Solubility | < 1 mg/L | Necessitates micro-milling and protective colloids for dye bath stability. |
| Partition Coefficient (log Kow) | 1.74 – 2.34 | Indicates moderate lipophilicity, driving thermodynamic exhaustion into hydrophobic PET fibers. |
| Molecular Weight | ~ 617 g/mol | High molecular weight limits rapid diffusion but provides excellent thermal migration resistance (sublimation fastness). |
| Physical State | Solid powder / Paste | Formulated as a dispersion to prevent agglomeration during high-temperature application. |
Application Dynamics: HTHP Polyester Dyeing
The application of C.I. Disperse Blue 125 to polyester requires High-Temperature High-Pressure (HTHP) conditions. Because PET lacks reactive functional groups and has a highly crystalline structure, the dye does not form covalent bonds; instead, it dissolves into the polymer matrix as a solid solution.
Protocol 2: HTHP Dyeing Workflow
Step 1: Dye Dispersion Formulation
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Procedure : Mill the crude dye with sodium lignosulfonate until the particle size is reduced to 0.5–1.0 µm.
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Causality : Disperse dyes are hydrophobic. Milling increases the surface area, and the dispersing agent provides steric and electrostatic repulsion, preventing the dye particles from agglomerating and precipitating at 130 °C.
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Self-Validation : Perform a filter test by passing the dispersion through a Whatman filter paper under vacuum. The absence of a solid residue ring confirms optimal particle size and dispersion stability.
Step 2: Exhaustion and Diffusion (130 °C)
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Procedure : Immerse the PET fabric in the dye bath at pH 4.5–5.5 (adjusted with acetic acid). Ramp the temperature at 1.5 °C/min to 130 °C and hold for 45–60 minutes.
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Causality : At 130 °C, the thermal energy significantly exceeds the glass transition temperature ( Tg ) of PET (~70–80 °C). The amorphous regions of the polymer undergo thermal plasticization, expanding the polymer's free volume. Monomeric dye molecules detach from the micelles, adsorb onto the fiber surface, and diffuse into the expanded free volume driven by thermodynamic partitioning.
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Self-Validation : Analyze the residual dye bath via UV-Vis spectroscopy. A depletion of >95% of the initial absorbance indicates successful thermodynamic exhaustion.
Step 3: Reduction Clearing
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Procedure : Drain the dye bath, rinse, and treat the fabric with a solution of sodium hydroxide and sodium hydrosulfite (dithionite) at 70 °C for 15 minutes.
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Causality : Disperse Blue 125 molecules trapped on the surface (unfixed dye) will cause poor rub fastness. The reducing agent cleaves the azo bond of the surface dye, converting it into water-soluble, colorless amine fragments that are easily washed away. The dye trapped inside the hydrophobic core of the fiber is protected from the aqueous reducing agent.
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Self-Validation : Conduct a color fastness to rubbing test (ISO 105-X12). A rating of 4–5 on the grayscale confirms the successful destruction and removal of unfixed surface dye[2].
Caption: High-Temperature High-Pressure (HTHP) thermodynamic dyeing mechanism of Disperse Blue 125.
Environmental Fate and Toxicological Profile
The environmental and toxicological assessment of C.I. Disperse Blue 125 has been rigorously evaluated under the Government of Canada's Chemicals Management Plan (CMP)[5],.
Biotransformation and Azo Cleavage: While the intact dye exhibits low water solubility (< 1 mg/L) and limited acute aquatic toxicity near its solubility limits, its primary environmental concern lies in its degradation pathway,. Under anaerobic conditions—such as those found in deep sediment or anaerobic wastewater treatment bioreactors—the azo bond (–N=N–) is susceptible to reductive cleavage by azoreductase enzymes,. This biotransformation releases the constituent aromatic amines, specifically derivatives of 2-chloro-4,6-dinitroaniline and the phenolic/aniline coupling fragments.
Regulatory Status: According to the CMP screening assessment, while certain azo disperse dyes show chronic sensitivity to fish and aquatic invertebrates, C.I. Disperse Blue 125 (CAS RN 66693-26-3) was evaluated alongside 73 other azo disperse dyes and was concluded not to meet the criteria set out in section 64 of the Canadian Environmental Protection Act (CEPA) for general population risk, though industrial effluent monitoring remains a standard best practice,[3].
References
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Government of Canada. "Screening assessment - Azo Disperse Dyes." Canada.ca, May 16, 2024. URL:[Link]
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Government of Canada. "Canada Gazette, Part I, Volume 151, Number 10: GOVERNMENT NOTICES." Gazette.gc.ca, March 11, 2017. URL:[Link]
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Government of Canada. "Aromatic Azo- and Benzidine-Based Substances." Canada.ca, October 8, 2011. URL:[Link]
Sources
- 1. JP2007254904A - Polyester-based textile product for recycling, method for decoloring polyester-based textile product for recycling, and method for recycling polyester-based textile product - Google Patents [patents.google.com]
- 2. DISPERSE BLUE 125 [chemicalbook.com]
- 3. Canada Gazette – GOVERNMENT NOTICES [gazette.gc.ca]
- 4. C.I. Disperse Blue 125 | 12223-15-3 [chemnet.com]
- 5. The Chemicals Management Plan Substance Groupings Initiative Aromatic Azo- and Benzidine-Based Substances Draft Technical Background Document - Canada.ca [canada.ca]
